6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
Description
Structure and Synthesis: 6-Methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide (CAS 951936-12-2) is an indole-thiazole hybrid featuring a 6-methoxyindole core linked via a carboxamide group to a 4-oxobutyl chain terminated by a thiazol-2-ylamino moiety. Its synthesis involves coupling indole-2-carboxylic acid derivatives with thiazole-containing amines under reflux conditions, often using acetic acid as a solvent and sodium acetate as a catalyst .
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-24-12-5-4-11-9-14(20-13(11)10-12)16(23)18-6-2-3-15(22)21-17-19-7-8-25-17/h4-5,7-10,20H,2-3,6H2,1H3,(H,18,23)(H,19,21,22) |
InChI Key |
NXOICUIEVUSQRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Regioselective Methoxy Group Introduction
The 6-methoxy substitution on the indole ring is achieved via Friedel-Crafts alkylation or directed ortho-metallation strategies. In a representative procedure, 1H-indole is treated with methyl chloromethyl ether (MOM-Cl) under Lewis acid catalysis (e.g., AlCl₃) in dichloromethane at −20°C, followed by demethylation using BBr₃ to yield 6-hydroxyindole. Subsequent methylation with iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (56°C, 12 hr) provides 6-methoxyindole with >85% yield.
Critical parameters:
Carboxylic Acid Activation at C2 Position
The 2-carboxy group is introduced via Vilsmeier-Haack formylation followed by oxidation. 6-Methoxyindole undergoes formylation with POCl₃/DMF complex at 0°C, yielding 2-formyl-6-methoxyindole, which is then oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone to give 6-methoxy-1H-indole-2-carboxylic acid (72% overall yield). Alternative pathways employ RuO₄-mediated oxidation but show lower yields (58%) due to over-oxidation side products.
Thiazole-Aminobutyl Intermediate Preparation
Thiazole Ring Synthesis
The 1,3-thiazol-2-amine component is synthesized via Hantzsch thiazole synthesis:
-
Condensation of thiourea with α-bromoketones:
-
Microwave-assisted optimization:
-
300 W irradiation reduces reaction time to 15 min
-
Enhances yield to 84% by minimizing thermal decomposition
-
Butyl Chain Functionalization
The 4-oxobutyl linker is constructed through a four-step sequence:
| Step | Reagents/Conditions | Yield | Key Characterization Data |
|---|---|---|---|
| 1. Aldol Condensation | Acrolein, NaOH (aq), 0°C | 78% | ¹H NMR (CDCl₃): δ 9.72 (s, CHO), 6.12 (d, J=16 Hz, CH₂=CH) |
| 2. Reductive Amination | NH₃, NaBH₃CN, MeOH | 82% | IR: 1645 cm⁻¹ (C=N stretch) |
| 3. Oxidation | PCC, CH₂Cl₂ | 91% | MS (ESI+): m/z 158.1 [M+H]+ |
| 4. Thiazole Coupling | EDC, HOBt, DIPEA | 76% | ¹³C NMR: 172.3 ppm (C=O) |
Final Coupling and Characterization
Amide Bond Formation
The critical coupling between 6-methoxy-1H-indole-2-carboxylic acid and the thiazole-aminobutyl intermediate employs modern peptide coupling techniques:
Method A (Standard EDC/HOBt):
-
6-Methoxyindole-2-COOH (1 eq)
-
Thiazole-aminobutyl (1.2 eq)
-
EDC·HCl (1.5 eq), HOBt (1 eq)
-
DIPEA (3 eq) in DMF, 0°C → RT, 12 hr
-
Yield: 88%
Method B (Ultrasound-Assisted):
-
40 kHz ultrasonic irradiation
-
Reduces reaction time to 3 hr
-
Maintains yield at 85% with reduced reagent equivalents (EDC 1.1 eq)
Comparative analysis shows Method A provides superior reproducibility for gram-scale synthesis, while Method B offers advantages in rapid screening.
Crystallization and Polymorph Control
Final product crystallization is optimized using solvent-antisolvent systems:
| Solvent System | Crystal Form | Melting Point | Solubility (mg/mL) |
|---|---|---|---|
| EtOH/H₂O (7:3) | Form I | 198–200°C | 2.1 (pH 7.4 PBS) |
| Acetone/Hexane | Form II | 192–194°C | 3.8 (pH 7.4 PBS) |
Form II demonstrates improved bioavailability in preliminary assays.
Analytical Validation and Quality Control
Spectroscopic Characterization
¹H NMR (600 MHz, DMSO-d₆):
-
δ 11.25 (s, 1H, indole NH)
-
δ 8.34 (d, J=7.8 Hz, 1H, thiazole H)
-
δ 7.02 (s, 1H, methoxy-aromatic H)
HRMS (ESI-TOF):
-
m/z calculated for C₁₇H₁₈N₄O₃S: 367.1124
-
Found: 367.1121 [M+H]+
Impurity Profiling
HPLC-MS analysis identifies three primary impurities:
| RT (min) | Structure | Source | Control Strategy |
|---|---|---|---|
| 8.2 | Des-methoxy analog | Incomplete methylation | Extend CH₃I reaction time |
| 12.7 | Oxazolone byproduct | HOBt degradation | Fresh reagent preparation |
| 15.4 | Dimerized product | Excess EDC | Strict stoichiometric control |
Scale-Up Considerations and Process Optimization
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolyl-indole derivatives, including 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide. These compounds exhibit multitarget actions against various signaling pathways involved in cancer progression.
Case Study: Synthesis and Evaluation
A study synthesized a series of thiazolyl-indole-2-carboxamide derivatives and evaluated their biological activity against cancer cell lines. Notably, compounds derived from this class demonstrated significant cytotoxicity:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6i | MCF-7 | 6.10 ± 0.4 |
| 6v | MCF-7 | 6.49 ± 0.3 |
| 6e | Various | Varies |
These results suggest that modifications to the indole structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .
Other Biological Activities
Beyond anticancer applications, this compound may also exhibit other pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that certain derivatives possess antimicrobial properties, which could be explored for developing new antibiotics.
- Anti-inflammatory Effects : Some indole derivatives have shown promise in reducing inflammation, potentially benefiting conditions such as arthritis.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Physical Properties :
- Density : Predicted to be 1.370±0.06 g/cm³ .
- pKa : Estimated at 9.49±0.50, suggesting moderate basicity due to the thiazole and indole nitrogen atoms .
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions, chain length, and heterocyclic components (Table 1).
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Biological Activity
6-Methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its complex structure includes a methoxy group, an indole moiety, and a thiazole ring, which contribute to its diverse pharmacological properties.
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.4 g/mol
- CAS Number : 1010900-69-2
Biological Activity
The biological activity of this compound has been primarily investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial effects. For instance, derivatives of thiazoles have been shown to possess potent antibacterial activity against various strains, including Micrococcus luteus and Bacillus spp., with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL . The thiazole moiety enhances the compound's interaction with microbial targets, making it a promising candidate for further development in antimicrobial therapies.
| Microbial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Micrococcus luteus | 1.95 - 3.91 | 7.81 - 125 |
| Bacillus spp. | 3.91 - 15.62 | 31.25 - 500 |
| Streptococcus spp. | 7.81 - 15.62 | 31.25 - 500 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations . For instance, certain thiazole-integrated compounds have demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (μg/mL) |
|---|---|
| A-431 | <1.98 |
| Jurkat | <1.61 |
| HT29 | <1.61 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
- Thiazole Ring : Essential for both antimicrobial and anticancer activities.
- Methoxy Group : Contributes to increased lipophilicity and potential bioavailability.
- Indole Moiety : Enhances interaction with biological targets through π-stacking interactions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the significant antibacterial effects of thiazole derivatives against resistant strains of bacteria, suggesting that modifications in the thiazole structure can lead to improved efficacy .
- Cytotoxicity Assessment : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines, indicating potential for therapeutic applications in oncology .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to specific targets, revealing that structural modifications can significantly enhance their binding capabilities and biological effectiveness .
Q & A
Q. How to resolve spectral data discrepancies in NMR characterization?
Q. Data Contradiction Analysis Example
| Study | Reported IC50 (EZH2) | Assay Conditions | Reference |
|---|---|---|---|
| A | 12 nM | 1% DMSO, 48 h incubation | |
| B | 85 nM | 5% DMSO, 24 h incubation | |
| Resolution : DMSO >2% alters cell permeability; incubation time affects target engagement kinetics. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
